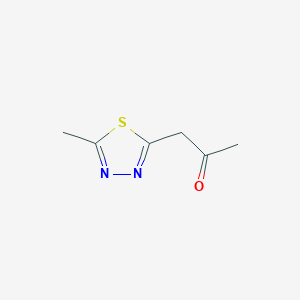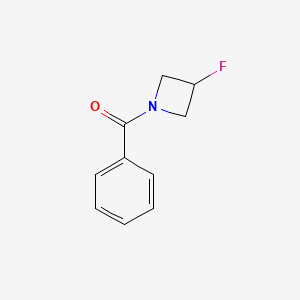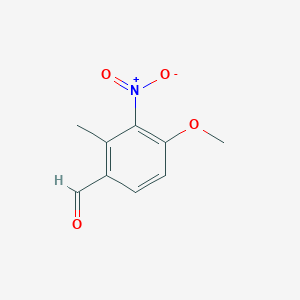
2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid (BFMPA) is a versatile organic compound that has a wide range of applications in the scientific and industrial research fields. BFMPA is a carboxylic acid, with a molecular formula of C8H7BrFNO2. It is a colorless, water-soluble solid with a melting point of 94°C. BFMPA has been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug ibuprofen, and in the production of polymers and plastics. It has also been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines.
Applications De Recherche Scientifique
2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid has a wide range of applications in the scientific and industrial research fields. It has been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug ibuprofen, and in the production of polymers and plastics. It has also been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines. This compound has also been used in the synthesis of a variety of drugs and other compounds, such as the anticonvulsant drug gabapentin and the anti-cancer drug imatinib mesylate.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid is not fully understood. However, it is believed that this compound acts as an acid catalyst, which helps to promote the formation of the desired product in the reaction. This compound is also believed to act as an electron-withdrawing group, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an antioxidant, which could have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease. In addition, this compound may act as an anti-inflammatory agent, which could have potential therapeutic applications in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a colorless, water-soluble solid with a melting point of 94°C, which makes it easy to handle and store. However, one of the main limitations of using this compound is that it is a volatile compound, which can make it difficult to work with in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid. One potential future direction is the development of new synthetic methods for the synthesis of this compound and related compounds. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Furthermore, further research could be conducted into the use of this compound in the synthesis of a variety of drugs and other compounds. Finally, further research could be conducted into the use of this compound in the production of polymers and plastics.
Méthodes De Synthèse
2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid can be synthesized by a variety of methods, including the Fries rearrangement and the Williamson ether synthesis. The Fries rearrangement is a method of synthesizing this compound from a phenol and an acyl halide. The Williamson ether synthesis is a method of synthesizing this compound from an alcohol and an alkyl halide. Both methods involve the use of a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction.
Propriétés
IUPAC Name |
2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-2-6(3-9(12)13)7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQARWNKPXWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)




![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)



![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)

![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)